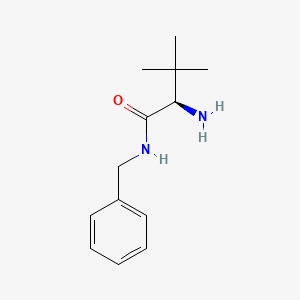
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is a chiral compound with a specific stereochemistry at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and benzylamine.
Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, thereby facilitating the separation of the desired (2R)-enantiomer.
Purification: Using large-scale chromatography or crystallization techniques to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme-substrate interactions and chiral recognition.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: The (2S)-enantiomer of the compound.
N-Benzyl-3,3-dimethylbutanamide: A similar compound lacking the chiral center.
2-Amino-3,3-dimethylbutanamide: A compound with a similar backbone but without the benzyl group.
Uniqueness
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its (2S)-enantiomer and other similar compounds. The presence of the benzyl group also contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-benzyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Clave InChI |
VCKOJWNPRZBZKV-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)N |
SMILES canónico |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


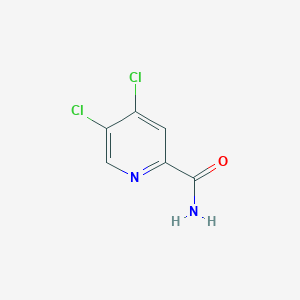

![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)


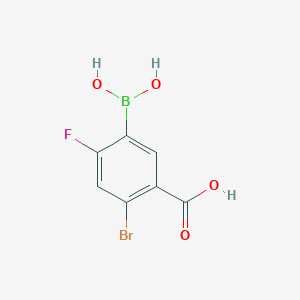

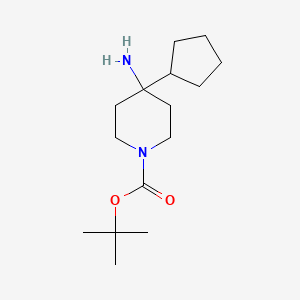
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)


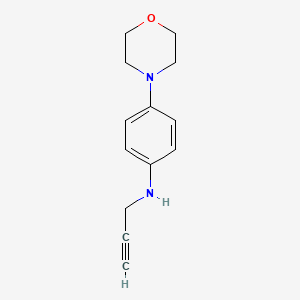
![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)
